molecular formula C16H23NO3 B4735228 4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine

4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine

Cat. No. B4735228
M. Wt: 277.36 g/mol
InChI Key: LRTZXHOKWLITNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays an important role in various physiological processes.

Mechanism of Action

4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine selectively activates the α7 nAChR, which is primarily expressed in the central nervous system and plays a key role in cognitive function, learning, and memory. Activation of the α7 nAChR by 4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that mediate its various physiological effects.
Biochemical and Physiological Effects:
4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine has been shown to have a wide range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and enhancing neuroprotection. It has also been found to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate.

Advantages and Limitations for Lab Experiments

4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine has several advantages for lab experiments, including its high selectivity for the α7 nAChR, which allows for more targeted studies of its effects. However, its limited solubility in water and low stability in solution can pose challenges for its use in certain experiments.

Future Directions

Future research on 4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its role in improving cognitive function and enhancing neuroprotection. Additional studies could also investigate its effects on other neurotransmitter systems and its potential interactions with other drugs. Furthermore, the development of more stable and soluble formulations of 4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine could expand its potential applications in scientific research.

Scientific Research Applications

4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has also been investigated for its role in improving cognitive function, reducing inflammation, and enhancing neuroprotection.

properties

IUPAC Name

4-(2,3-dimethylphenoxy)-1-morpholin-4-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-13-5-3-6-15(14(13)2)20-10-4-7-16(18)17-8-11-19-12-9-17/h3,5-6H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTZXHOKWLITNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,3-Dimethylphenoxy)butanoyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.